
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide is a complex organic compound that combines the properties of acetic acid and a hydrazinylmethylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide typically involves the reaction of acetic acid with (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazine derivatives and amino acids with hydrazinylmethylideneamino groups. Examples include:
- (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanoic acid
- (2S)-2-amino-4-(hydrazinylmethylideneamino)butanoic acid .
Uniqueness
What sets acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
85466-98-4 |
|---|---|
Fórmula molecular |
C10H23N5O5 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide |
InChI |
InChI=1S/C6H15N5O.2C2H4O2/c7-5(6(8)12)2-1-3-10-4-11-9;2*1-2(3)4/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11);2*1H3,(H,3,4)/t5-;;/m0../s1 |
Clave InChI |
KSAZADWUSRGKGP-XRIGFGBMSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N)N)CN=CNN |
SMILES canónico |
CC(=O)O.CC(=O)O.C(CC(C(=O)N)N)CN=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



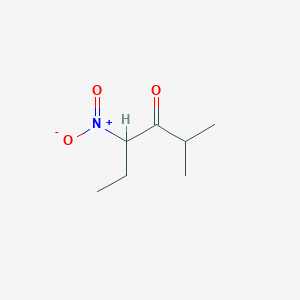
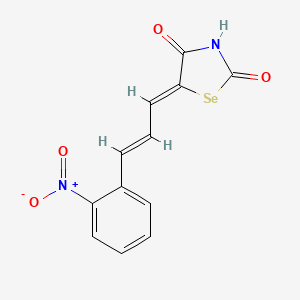
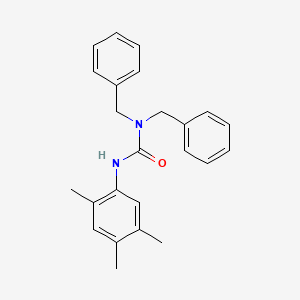
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
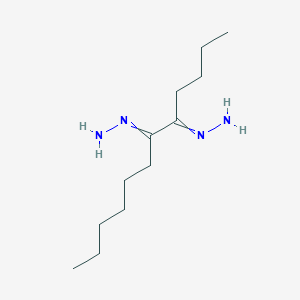

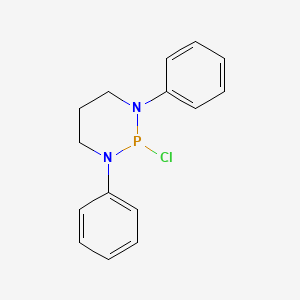

![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
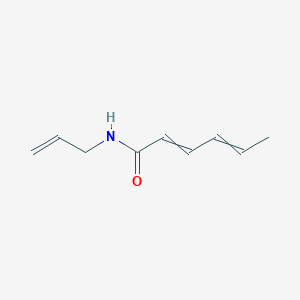
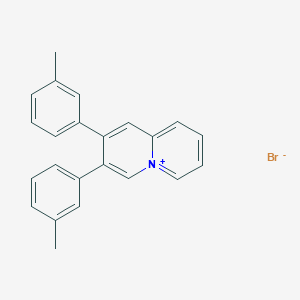
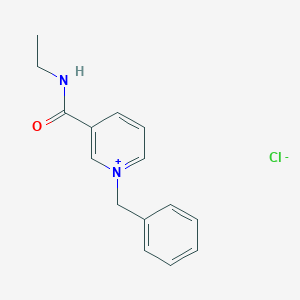
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
